Mass Spectrometric Resolution: +6 Da Mass Shift Enables Analyte Discrimination
The incorporation of six deuterium atoms into the cyclobutane ring of 1-(4-chlorophenyl)cyclobutanecarbonitrile results in a monoisotopic mass increase of +6.047 Da compared to the non-deuterated analog, facilitating unambiguous mass spectrometric resolution from endogenous analyte signals [1].
| Evidence Dimension | Monisotopic Molecular Mass |
|---|---|
| Target Compound Data | 197.0878375 Da |
| Comparator Or Baseline | 1-(4-Chlorophenyl)cyclobutanecarbonitrile (unlabeled): 191.041 Da |
| Quantified Difference | +6.047 Da (hexadeuterated shift) |
| Conditions | Calculated exact mass (PubChem computed property) [1] |
Why This Matters
This mass differential is the primary criterion for selecting a stable isotope-labeled internal standard (SIL-IS), ensuring complete baseline resolution from the unlabeled analyte and enabling robust correction for matrix effects and ionization variability in LC-MS/MS assays [2].
- [1] PubChem. (2025). 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile: Computed Properties (Exact Mass). National Center for Biotechnology Information. View Source
- [2] Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(1), S107-S113. View Source
